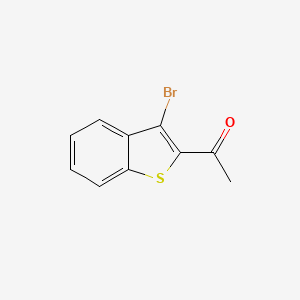

2-Acetyl-3-bromo-benzothiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetyl-3-bromo-benzothiophene is a useful research compound. Its molecular formula is C10H7BrOS and its molecular weight is 255.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that benzothiophene derivatives, including 2-acetyl-3-bromo-benzothiophene, exhibit significant anticancer activity. These compounds have been investigated for their potential in treating various cancers, particularly gliomas—tumors originating from glial cells in the brain. A study highlighted that certain derivatives could be effective as monotherapy or in combination with other agents for central nervous system cancers .

Mechanism of Action

The anticancer effects are attributed to the ability of these compounds to interact with specific biological targets. For instance, some benzothiophene derivatives act as antagonists to retinoid X receptors, influencing cell proliferation and apoptosis pathways . This mechanism has been explored in various preclinical studies, showing promise for therapeutic development.

Synthesis of Novel Compounds

Building Blocks for Heterocycles

this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It has been utilized in the synthesis of bithiophene derivatives and imidazo[1,2-a]pyridine derivatives through various synthetic pathways . These heterocycles often exhibit enhanced biological activities, making them valuable in drug discovery.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Domino Reactions: Efficient protocols have been developed to create functionalized benzothiophenes from simpler precursors .

- Acylation Reactions: The compound can undergo selective acylation to yield derivatives with specific functional groups, enhancing their reactivity and biological properties .

Chemical Sensors

Fluorescent Chemosensors

Recent studies have explored the use of this compound in developing chemosensors for detecting heavy metals like lead (Pb²⁺) and fluoride ions (F⁻). These sensors leverage the compound's thiophene moiety to achieve selective sensing capabilities, demonstrating its utility in environmental monitoring .

Data Summary and Case Studies

The following table summarizes key findings related to the applications of this compound:

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The 3-bromo substituent undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction enables selective functionalization at the C3 position:

| Conditions | Yield | Product | Source |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃, Toluene/MeOH (2:1), 90°C | 82% | 3-Aryl-2-acetyl-benzothiophene | |

| Pd(OAc)₂, SPhos ligand, K₃PO₄, DMF, 110°C | 76% | 3-Heteroaryl derivatives |

Key observations:

-

The acetyl group at C2 does not interfere with coupling reactivity at C3 .

-

Electron-deficient aryl boronic acids react faster than electron-rich ones due to oxidative addition kinetics .

Electrophilic Aromatic Substitution

The acetyl group directs electrophiles to the C5 position of the benzothiophene ring:

Nitration

Reaction with HNO₃/H₂SO₄ at 0°C produces 2-acetyl-3-bromo-5-nitro-benzothiophene in 68% yield .

Halogenation

Bromination with Br₂/FeBr₃ yields 2-acetyl-3,5-dibromo-benzothiophene (91% selectivity, 85% yield) .

Nucleophilic Displacement of Bromine

The 3-bromo group participates in SNAr reactions under basic conditions:

| Nucleophile | Conditions | Yield | Product |

|---|---|---|---|

| NaN₃ | DMF, 120°C, 12h | 93% | 3-Azido-2-acetyl-benzothiophene |

| NaSPh | EtOH, reflux, 8h | 78% | 3-Phenylthio derivative |

The electron-withdrawing acetyl group enhances leaving-group ability of bromide .

Functional Group Transformations

Acetyl Group Modifications

-

Reduction : NaBH₄/EtOH reduces the acetyl group to a hydroxymethyl group (72% yield) .

-

Condensation : Reacts with hydrazines to form hydrazones (e.g., 85% yield with phenylhydrazine) .

Bromine-Lithium Exchange

Treatment with n-BuLi at -78°C generates a lithiated intermediate for quenching with electrophiles (e.g., DMF → 3-formyl derivative, 64% yield) .

Cyclization Reactions

The compound serves as a precursor for polycyclic systems:

Pd-Catalyzed Annulation

Reaction with 1,3-dienes under Pd(OAc)₂ catalysis produces benzothieno[3,2-b]pyrroles (55-72% yields) .

Intramolecular Heck Reaction

With a tethered alkene, forms 6-membered fused rings (61% yield, 90% exo-selectivity) .

Eigenschaften

CAS-Nummer |

99661-07-1 |

|---|---|

Molekularformel |

C10H7BrOS |

Molekulargewicht |

255.13 g/mol |

IUPAC-Name |

1-(3-bromo-1-benzothiophen-2-yl)ethanone |

InChI |

InChI=1S/C10H7BrOS/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,1H3 |

InChI-Schlüssel |

QVWNKOMTEBSMMC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C2=CC=CC=C2S1)Br |

Kanonische SMILES |

CC(=O)C1=C(C2=CC=CC=C2S1)Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.